REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[CH:9][S:8][C:7]=2[CH:11]=1.[Cl:12]Cl>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[C:9]([Cl:12])[S:8][C:7]=2[CH:11]=1
|
Name
|
|
Quantity
|
495 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(SC=C2)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The same operations as in Preparation example 1
|
Type
|
CUSTOM
|
Details
|
purification
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(SC(=C2)Cl)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |